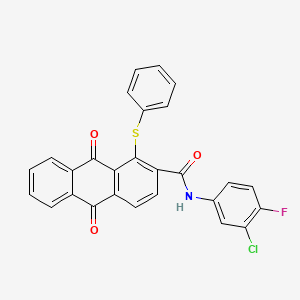

N-(3-chloro-4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide

説明

N-(3-クロロ-4-フルオロフェニル)-9,10-ジオキソ-1-(フェニルスルファニル)-9,10-ジヒドロアントラセン-2-カルボキサミドは、様々な科学研究分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、アントラセンコアにクロロ基、フルオロ基、フェニルスルファニル基が結合したユニークな構造を特徴としています。これらの官能基の存在は、化合物に特定の化学的特性を与え、医薬品化学および材料科学における関心の対象となっています。

特性

分子式 |

C27H15ClFNO3S |

|---|---|

分子量 |

487.9 g/mol |

IUPAC名 |

N-(3-chloro-4-fluorophenyl)-9,10-dioxo-1-phenylsulfanylanthracene-2-carboxamide |

InChI |

InChI=1S/C27H15ClFNO3S/c28-21-14-15(10-13-22(21)29)30-27(33)20-12-11-19-23(26(20)34-16-6-2-1-3-7-16)25(32)18-9-5-4-8-17(18)24(19)31/h1-14H,(H,30,33) |

InChIキー |

UCGNDAWCCOOGAT-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)SC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC(=C(C=C5)F)Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-(3-クロロ-4-フルオロフェニル)-9,10-ジオキソ-1-(フェニルスルファニル)-9,10-ジヒドロアントラセン-2-カルボキサミドの合成は、一般的に多段階の有機反応を伴います。一般的な方法の1つには、特定の条件下で、3-クロロ-4-フルオロアニリンと9,10-ジオキソ-1-(フェニルスルファニル)-9,10-ジヒドロアントラセン-2-カルボン酸を反応させることが含まれます。 この反応は通常、ジクロロメタンなどの有機溶媒中で、N,N'-ジシクロヘキシルカルボジイミド (DCC) などのカップリング剤と、4-ジメチルアミノピリジン (DMAP) などの触媒の存在下で行われます .

工業生産方法

この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。このプロセスは、より高い収率と純度を達成するために最適化され、一貫した生産を確保するために、自動化された反応器と連続フローシステムが用いられることがよくあります。 高純度の試薬と溶媒の使用、および反応条件の厳密な制御は、工業環境において最終製品の所望の品質を達成するために不可欠です .

化学反応の分析

科学研究への応用

N-(3-クロロ-4-フルオロフェニル)-9,10-ジオキソ-1-(フェニルスルファニル)-9,10-ジヒドロアントラセン-2-カルボキサミドは、科学研究においていくつかの用途があります。

科学的研究の応用

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Materials Science: Its aromatic and heteroaromatic components could be useful in the design of organic semiconductors or other advanced materials.

Biological Studies: The compound can be used as a probe to study biological pathways involving its molecular targets.

Industrial Applications:

作用機序

類似の化合物との比較

類似の化合物

N-(3-クロロ-4-フルオロフェニル)-1H-ピラゾロ[4,3-b]ピリジン-3-アミン: メタボトロピックグルタミン酸受容体4 (mGlu4) の正の異種アロステリックモジュレーターとして使用される、類似の官能基を持つが異なるコア構造を持つ化合物。

N-(3-クロロ-2-メチルフェニル)-4-(4-フルオロフェニル)-1,3-チアゾール-2-アミン: 抗菌活性が知られている、クロロ基とフルオロ基を持つ別の化合物。

独自性

N-(3-クロロ-4-フルオロフェニル)-9,10-ジオキソ-1-(フェニルスルファニル)-9,10-ジヒドロアントラセン-2-カルボキサミドは、材料科学や医薬品化学における用途に適した、特定の電子特性を与えるアントラセンコアによってユニークです。クロロ基、フルオロ基、フェニルスルファニル基の組み合わせは、その反応性と様々な化学修飾の可能性をさらに高めます。

類似化合物との比較

Similar Compounds

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use as a tyrosine kinase inhibitor in cancer therapy.

3-Chloro-4-fluorophenyl-based benzamides: These compounds have shown significant inhibitory activity against specific enzymes.

Uniqueness

N-(3-Chloro-4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydro-2-anthracenecarboxamide is unique due to its combination of a dioxo-anthracene core with a phenylsulfanyl group and a chlorofluorophenyl moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。